molecular formula C12H17NO B6496883 2-[(2-methylphenyl)amino]cyclopentan-1-ol CAS No. 1179673-73-4

2-[(2-methylphenyl)amino]cyclopentan-1-ol

Cat. No.: B6496883
CAS No.: 1179673-73-4
M. Wt: 191.27 g/mol
InChI Key: YPPKVEUMNCXZCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-methylphenyl)amino]cyclopentan-1-ol is an organic compound with the molecular formula C12H17NO It is a cyclopentanol derivative where the hydroxyl group is attached to a cyclopentane ring, and an amino group is substituted with a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methylphenyl)amino]cyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with 2-methylphenylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, with the cyclopentanone being reduced to cyclopentanol and the amine group being introduced simultaneously.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as catalytic hydrogenation or the use of continuous flow reactors. These methods allow for the efficient and large-scale production of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(2-methylphenyl)amino]cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while substitution reactions can produce a variety of substituted cyclopentanol derivatives.

Scientific Research Applications

2-[(2-methylphenyl)amino]cyclopentan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-methylphenyl)amino]cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group allows the compound to form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[(2-methylphenyl)amino]methyl}cyclopentan-1-ol
  • (1R,2R)-2-[(2-methylphenyl)amino]cyclopentan-1-ol

Uniqueness

2-[(2-methylphenyl)amino]cyclopentan-1-ol is unique due to its specific substitution pattern and the presence of both a hydroxyl and an amino group. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications.

Properties

IUPAC Name

2-(2-methylanilino)cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9-5-2-3-6-10(9)13-11-7-4-8-12(11)14/h2-3,5-6,11-14H,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPKVEUMNCXZCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2CCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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